molecular formula C10H12N2O3 B14012909 Benzeneacetamide,N-(aminocarbonyl)-4-methoxy- CAS No. 24076-26-4

Benzeneacetamide,N-(aminocarbonyl)-4-methoxy-

Cat. No.: B14012909
CAS No.: 24076-26-4
M. Wt: 208.21 g/mol
InChI Key: UJFHMDYHHRDCKF-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- is a chemical compound with the molecular formula C9H10N2O2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its benzene ring, acetamide group, and methoxy substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with ammonium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Phenacemide: Another benzeneacetamide derivative with similar structural features but different substituents.

    Pheneturide: A compound with an ethyl group instead of the methoxy group.

Uniqueness

Benzeneacetamide, N-(aminocarbonyl)-4-methoxy- is unique due to its methoxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

CAS No.

24076-26-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-carbamoyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)6-9(13)12-10(11)14/h2-5H,6H2,1H3,(H3,11,12,13,14)

InChI Key

UJFHMDYHHRDCKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=O)N

Origin of Product

United States

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